molecular formula C19H18N2O3S2 B15100308 4-(3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanylmethyl)-benzoic acid

4-(3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanylmethyl)-benzoic acid

Cat. No.: B15100308
M. Wt: 386.5 g/mol
InChI Key: RKIWJONQRRWISW-UHFFFAOYSA-N
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Description

4-(3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanylmethyl)-benzoic acid is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 5,6-Dimethyl groups: Improve steric stability and modulate electronic effects on the pyrimidine ring.
  • 4-Oxo group: Imparts hydrogen-bonding capability, critical for molecular recognition.
  • Sulfanylmethyl-benzoic acid moiety: Combines sulfur-based reactivity with the carboxylic acid’s solubility and ionizability, enabling pH-dependent behavior .

This compound’s hybrid structure positions it as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thienopyrimidine scaffolds.

Properties

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

4-[(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoic acid

InChI

InChI=1S/C19H18N2O3S2/c1-4-9-21-17(22)15-11(2)12(3)26-16(15)20-19(21)25-10-13-5-7-14(8-6-13)18(23)24/h4-8H,1,9-10H2,2-3H3,(H,23,24)

InChI Key

RKIWJONQRRWISW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)C(=O)O)CC=C)C

solubility

>58 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanylmethyl)-benzoic acid typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the allyl and dimethyl groups. The final step involves the attachment of the benzoic acid moiety through a sulfanylmethyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanylmethyl)-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

4-(3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanylmethyl)-benzoic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-(3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanylmethyl)-benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The thieno[2,3-d]pyrimidine core is shared among several derivatives, but substituent variations significantly influence physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Notable Properties Reference
4-(3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanylmethyl)-benzoic acid Allyl, 5,6-dimethyl, sulfanylmethyl-benzoic acid C₂₁H₂₀N₂O₃S₂ High solubility (carboxylic acid), moderate lipophilicity (logP ~2.8)
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-isopropylphenyl]acetamide Ethyl, 5,6-dimethyl, acetamide-isopropylphenyl C₂₄H₂₈N₄O₂S₂ Enhanced membrane permeability (logP ~3.5), reduced aqueous solubility
3-Amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides Alkylthio, carboxamide Variable Tunable pharmacokinetics via alkyl chain length; aryl groups enhance target affinity
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Cyanobenzylidene, furan, carbonitrile C₂₂H₁₇N₃O₃S High rigidity (planar structure), strong UV absorbance (λmax ~320 nm)

Functional Group Impact

  • Allyl vs. This may enhance interactions with hydrophobic enzyme pockets.
  • Benzoic Acid vs.
  • Thioether Linkers : The sulfanylmethyl bridge in the target compound provides metabolic stability over ester or amide linkages seen in analogs like compound 11b .

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